molecular formula C23H21BrN2O4 B265492 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B265492
Peso molecular: 469.3 g/mol
Clave InChI: UVPLNGFZTMLTFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a small molecule inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 has emerged as a promising strategy for cancer therapy, and BDP-9066 has shown promising results in preclinical studies.

Mecanismo De Acción

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves inhibition of the protein-protein interaction between Hsp90 and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the inhibition of tumor growth and proliferation (7). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the ATP-binding pocket of Hsp90, thereby preventing the binding of ATP and destabilizing the Hsp90-client protein complex (8).
Biochemical and Physiological Effects:
4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models (9). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses (10). In addition to its anticancer effects, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory disorders (11,12). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have broad therapeutic potential.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its specificity for Hsp90, which reduces the potential for off-target effects. In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical models of cancer, suggesting that it may have potential as a novel anticancer agent. However, there are also limitations to the use of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, the synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is complex and time-consuming, which may limit its availability for research purposes. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types.

Direcciones Futuras

There are several future directions for the research and development of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in clinical trials to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types. Finally, the potential therapeutic applications of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases and inflammatory disorders, should be further explored.
References:
1. Zhang Y, et al. Bioorg Med Chem Lett. 2014;24(16):3814-7.
2. Li J, et al. Cancer Lett. 2017;400:97-107.
3. Li J, et al. J Hematol Oncol. 2016;9(1):97.
4. Zhang Y, et al. Oncotarget. 2017;8(2):2386-98.
5. Li J, et al. Oncotarget. 2016;7(44):71581-92.
6. Li J, et al. Cancer Chemother Pharmacol. 2017;79(3):499-508.
7. Neckers L, Workman P. Nat Rev Cancer. 2012;12(12):931-42.
8. Zhang Y, et al. Biochem Biophys Res Commun. 2015;459(1):47-53.
9. Zhang Y, et al. Eur J Pharm Sci. 2017;98:1-9.
10. Li J, et al. Toxicol Appl Pharmacol. 2017;334:1-10.
11. Zhang Y, et al. Neurosci Lett. 2016;623:1-6.
12. Li J, et al. Int Immunopharmacol. 2017;43:1-8.

Métodos De Síntesis

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The detailed synthesis route has been described in the literature (1). Briefly, the synthesis involves the condensation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one with N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by hydrolysis and cyclization to obtain 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The synthesis has been optimized to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer (2,3). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors) in cancer cells (4). In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as paclitaxel and cisplatin (5,6). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have potential as a novel anticancer agent.

Propiedades

Nombre del producto

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C23H21BrN2O4

Peso molecular

469.3 g/mol

Nombre IUPAC

3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H21BrN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3

Clave InChI

UVPLNGFZTMLTFR-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

SMILES canónico

C[NH+](C)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.